Trans-Anethole-d3 Trans-Anethole-d3
Brand Name: Vulcanchem
CAS No.:
VCID: VC16588238
InChI: InChI=1S/C10H12O/c1-3-4-9-5-7-10(11-2)8-6-9/h3-8H,1-2H3/b4-3+/i1D3
SMILES:
Molecular Formula: C10H12O
Molecular Weight: 151.22 g/mol

Trans-Anethole-d3

CAS No.:

Cat. No.: VC16588238

Molecular Formula: C10H12O

Molecular Weight: 151.22 g/mol

* For research use only. Not for human or veterinary use.

Trans-Anethole-d3 -

Specification

Molecular Formula C10H12O
Molecular Weight 151.22 g/mol
IUPAC Name 1-methoxy-4-[(E)-3,3,3-trideuterioprop-1-enyl]benzene
Standard InChI InChI=1S/C10H12O/c1-3-4-9-5-7-10(11-2)8-6-9/h3-8H,1-2H3/b4-3+/i1D3
Standard InChI Key RUVINXPYWBROJD-VGIDZVCYSA-N
Isomeric SMILES [2H]C([2H])([2H])/C=C/C1=CC=C(C=C1)OC
Canonical SMILES CC=CC1=CC=C(C=C1)OC

Introduction

Chemical Structure and Physicochemical Properties

Trans-Anethole-d3 belongs to the class of aromatic ethers, distinguished by its trans-configuration (E-isomer). The deuterium atoms replace hydrogen at three positions, strategically chosen to maintain the compound’s biochemical behavior while enhancing its detectability in isotopic tracing experiments . Key physicochemical properties include:

PropertyValue
Molecular FormulaC10_{10}H10_{10}D3_3O
Molecular Weight148.2 g/mol
LogP (Partition Coefficient)2.8 (estimated)
SolubilityLow in water; soluble in organic solvents

The compound’s low water solubility (≤0.38 µg/mL) and high lipophilicity (logP ≈ 3.8) mirror its parent compound, trans-anethole, necessitating solubilization agents for in vitro studies . Its stability under physiological conditions ensures minimal isotopic exchange, a critical feature for longitudinal metabolic studies.

Synthesis and Isotopic Labeling Strategies

Deuterium incorporation into trans-anethole-d3 typically employs catalytic deuteration or halogen-deuterium exchange reactions. A common synthetic route involves:

  • Starting Material: Isoeugenol or estragole, which undergoes selective deuterium substitution.

  • Catalytic Deuteration: Using palladium-on-carbon (Pd/C) in a deuterium gas atmosphere to replace hydrogen atoms at the allylic positions.

  • Purification: Chromatographic separation to isolate the trans-isomer and remove cis-contaminants.

This method achieves ≥98% isotopic purity, verified via gas chromatography-mass spectrometry (GC-MS) . Alternative approaches, such as microwave-assisted synthesis, reduce reaction times but require rigorous optimization to prevent thermal degradation.

Analytical and Research Applications

Metabolic Pathway Tracing

Trans-Anethole-d3’s deuterium labeling enables real-time tracking of metabolic intermediates. In hepatic studies, it has been used to elucidate the demethylation pathway of trans-anethole, revealing:

  • Conversion to d3-para-methoxycinnamic acid via cytochrome P450 enzymes.

  • Subsequent β-oxidation yielding deuterated acetyl-CoA units detectable in lipid biosynthesis .

Pharmacokinetic Profiling

Despite its low oral bioavailability (Cmax_{max} ≈ 0.98 ng/mL in humans), trans-anethole-d3’s pharmacokinetics provide insights into:

  • Absorption Dynamics: Delayed Tmax_{max} (2.2 hours) due to slow intestinal dissolution.

  • Tissue Distribution: High affinity for adipose tissues, correlating with its lipophilicity .

NMR Spectroscopy

The compound’s deuterium atoms produce distinct quadrupolar splitting patterns in 2^2H-NMR, allowing researchers to:

  • Monitor conformational changes in lipid bilayers.

  • Study protein-ligand interactions without signal overlap from protonated solvents .

Pharmacological and Biological Interactions

Anti-inflammatory Activity

In rodent models, deuterated analogs demonstrate:

  • NF-κB pathway inhibition, reducing TNF-α production by 35%.

  • Modulation of MAPK/ERK signaling, attenuating inflammatory cytokine release .

ParameterFinding
Acute Oral Toxicity (LD50)>2000 mg/kg (rat)
GenotoxicityNegative in Ames test
Environmental PersistenceLow (t1/2_{1/2} < 7 days)

Regulatory oversight remains minimal, though its use in human trials requires approval due to isotopic labeling.

Comparative Analysis with Structural Analogs

Trans-Anethole-d3’s uniqueness lies in its isotopic label, distinguishing it from related compounds:

CompoundKey FeatureResearch Utility
EstragoleNatural basil constituentAntimicrobial studies
IsoestragoleTraditional medicine applicationsMetabolic toxicity screening
SafrolePsychoactive propertiesRegulated substance research

Unlike these analogs, trans-anethole-d3’s deuterium atoms provide a non-perturbing tracer for dynamic systems .

Future Directions and Research Gaps

Emerging applications include:

  • PROTAC Development: Utilizing deuterium’s kinetic isotope effect to modulate protein degradation rates.

  • Neuronal Imaging: Tracking blood-brain barrier permeability post-cerebral ischemia .

Challenges persist in improving bioavailability and expanding isotopic labeling to other positions for multiplexed tracing.

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